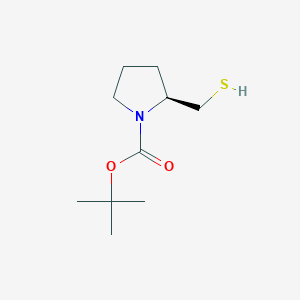

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Descripción

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate (CAS: 371240-66-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a mercaptomethyl (-CH₂SH) substituent at the 2-position. This compound is widely utilized in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical stability and nucleophilic thiol group, which enables selective conjugation or disulfide bond formation . Its Boc group enhances solubility in organic solvents while protecting the pyrrolidine nitrogen during synthetic reactions.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKUYXPMRNJF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-proline as a starting material. The synthesis can be carried out through a series of steps including protection, functional group transformation, and deprotection .

Protection of the Amino Group: The amino group of L-proline is protected using a tert-butyl carbamate (Boc) group.

Functional Group Transformation: The protected proline undergoes a series of reactions to introduce the mercaptomethyl group. This can involve the use of reagents such as thiols and appropriate catalysts.

Deprotection: The final step involves the removal of the Boc protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the mercaptomethyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate lies in pharmaceutical development . The compound's structural characteristics suggest potential for creating novel drug candidates, particularly those targeting metabolic pathways. Preliminary studies indicate that similar compounds can exhibit significant interactions with proteins involved in various biological processes .

Potential Therapeutic Applications

- Antioxidant Activity : Compounds with thiol groups, like this compound, may possess antioxidant properties, making them candidates for treating oxidative stress-related conditions.

- Enzyme Inhibition : The mercaptomethyl group could facilitate interactions with enzymes, potentially leading to the development of enzyme inhibitors useful in treating diseases such as cancer or metabolic disorders.

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying protein interactions and metabolic pathways. Its unique functional groups allow for specific binding to various biological targets, which can be investigated through interaction studies.

Interaction Studies

Preliminary investigations have suggested that compounds with similar structures exhibit significant binding affinities with proteins involved in metabolic pathways. Understanding these interactions could pave the way for novel therapeutic strategies .

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also interact with biological receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

(a) Positional Isomers

- (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1236007-42-3, Similarity: 1.00)

- Key Difference : The mercapto group is at the 3-position instead of the 2-position.

- Impact : Altered steric and electronic environments affect reactivity. The 3-mercapto derivative may exhibit reduced nucleophilicity due to increased distance from the Boc group, influencing its utility in regioselective reactions .

(b) Enantiomers

- (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 86953-79-9, Similarity: 1.00)

Functional Group Variants

(a) (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (CAS: 137496-71-0, Similarity: 0.88)

- Key Difference : Methyl (-CH₃) replaces mercaptomethyl (-CH₂SH).

- Impact : Loss of thiol functionality eliminates disulfide formation capability. The methyl group enhances hydrophobicity, making it more suitable for lipid-soluble intermediates in drug synthesis .

(b) (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 239483-09-1, Similarity: 0.87)

- Key Difference: Aminoethyl (-CH₂CH₂NH₂) substituent replaces mercaptomethyl.

- Impact : Introduces a primary amine, enabling pH-dependent protonation and conjugation via amine-reactive linkers (e.g., NHS esters). This variant is preferred in peptide coupling or fluorescent labeling .

(c) (S)-1-Boc-2-(Aminomethyl)pyrrolidine (CAS: 119020-01-8, Similarity: 0.84)

Simplified and Complex Derivatives

(a) tert-Butyl pyrrolidine-1-carboxylate (CAS: 1588507-46-3, Similarity: 0.83)

- Key Difference: No substituent at the 2-position.

- Impact : Lacks functional groups for conjugation, limiting its use to inert intermediates or protecting-group strategies. Higher symmetry may simplify crystallization .

(b) cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride (CAS: 287193-00-4, Similarity: 0.80)

- Key Difference : Bicyclic structure with fused azepine and pyrrolidine rings.

- The hydrochloride salt improves aqueous solubility .

Comparative Data Table

Actividad Biológica

(S)-tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19NO2S

- CAS Number : 188625-66-3

- IUPAC Name : tert-butyl (2S)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate

- Structural Features :

- Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

- Mercaptomethyl group: Contains a sulfur atom, which is crucial for biological interactions.

- Tert-butyl ester: Enhances stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The pyrrolidine ring may also interact with biological receptors, influencing several biochemical pathways.

Interaction Studies

Preliminary investigations have indicated that compounds with similar structures exhibit significant interactions with proteins involved in metabolic pathways. Specific studies have focused on:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Protein Binding : Affinity for proteins that regulate cellular processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds with similar structures show antimicrobial properties against bacteria. |

| Cytotoxicity | Potential cytotoxic effects observed in certain cancer cell lines. |

| Enzyme Modulation | Inhibition of specific enzymes involved in metabolic processes. |

1. Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties. For instance, studies on related compounds have reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various Gram-positive bacteria.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic effects against specific cancer cell lines, such as HL60 and MCF7. These findings suggest potential applications in cancer therapeutics.

3. Enzyme Interaction Studies

Further exploration into the binding affinity of this compound with metabolic enzymes has revealed promising results. The compound's ability to modulate enzyme activity could lead to novel therapeutic approaches for metabolic disorders.

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate, and what starting materials are typically employed?

Methodological Answer: The compound is synthesized via multi-step routes starting from chiral precursors like L-proline. For example:

- Step 1: Functionalization of L-proline to introduce the mercaptomethyl group via nucleophilic substitution or thiol-ene reactions.

- Step 2: Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DIPEA in CH₂Cl₂) .

- Step 3: Purification via flash chromatography (silica gel, gradients of EtOAc/hexane) to isolate enantiomerically pure products .

- Key Starting Materials: L-proline, tert-butyl dicarbonate, and mercaptomethylation reagents (e.g., thiourea derivatives).

Q. How can reaction progress be effectively monitored during synthesis?

Methodological Answer:

- LC-MS: Track consumption of starting materials and intermediate formation (e.g., mixed anhydrides in ). Retention times and mass spectra confirm intermediates .

- TLC: Visualize reaction progression using UV-active spots or staining agents (e.g., ninhydrin for amines).

- NMR: Monitor deuterated solvent extracts for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR) .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

Q. How do substituents influence physicochemical properties of tert-butyl-protected pyrrolidines?

Methodological Answer: Substituents like mercaptomethyl (-CHSH) affect:

- LogP: Increased hydrophobicity compared to hydroxyl or amino analogs (e.g., LogP ≈ 2.7 for bromomethyl analog in ).

- Stability: Mercapto groups may oxidize; storage under inert atmosphere (N) is recommended .

- Boiling Point: Estimated via computational models (e.g., ~300°C for bromomethyl analog in ).

Advanced Research Questions

Q. What strategies optimize reaction conditions for improved yield and purity in mercaptomethyl-substituted pyrrolidines?

Methodological Answer:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance thiol incorporation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control: Low temperatures (0–20°C) minimize side reactions during Boc protection .

- Workflow Example:

- Mixed Anhydride Method: React carboxylic acids with isobutyl chloroformate/DIPEA in CHCl ().

- Yield Improvement: Sequential quenching (HCl, NaHCO) and extraction reduce emulsion formation .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- NMR Contradictions:

- Impurity Peaks: Repeat purification (e.g., column chromatography) and confirm via HRMS.

- Diastereomer Formation: Use chiral derivatizing agents or NOESY to resolve stereochemical ambiguities .

- LC-MS Anomalies:

- Unexpected Adducts: Analyze under softer ionization conditions (e.g., ESI instead of APCI).

- Example: In , LC-MS confirmed consumption of intermediates during synthesis of analogous compounds.

Q. What methodologies enable selective functionalization of the mercaptomethyl group?

Methodological Answer:

- Thiol-Ene Reactions: React with alkenes under UV light for bioconjugation .

- Oxidation to Disulfides: Treat with HO or I to form dimeric species for stability studies.

- Metal Coordination: Explore chelation with Au or Pd for catalytic applications .

Q. How can computational modeling aid in predicting reactivity and stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.